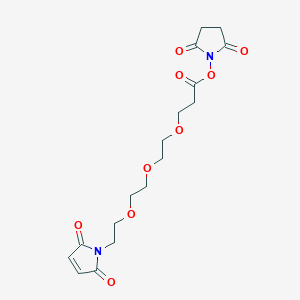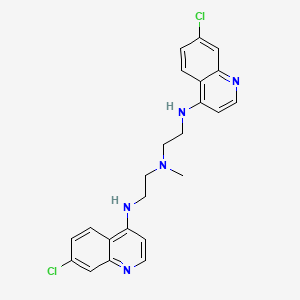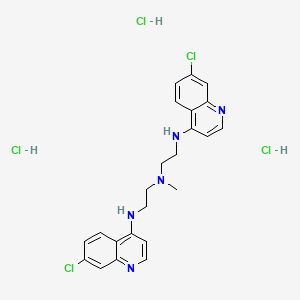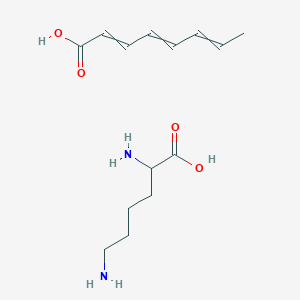
Mal-PEG3-NHS-Ester
Übersicht
Beschreibung
Mal-PEG3-NHS ester is a polyethylene glycol linker containing a maleimide group and an N-hydroxysuccinimide ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Wissenschaftliche Forschungsanwendungen
Mal-PEG3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.
Biology: Employed in the labeling and modification of proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates.
Industry: Applied in the production of bioconjugates and functionalized surfaces
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Mal-PEG3-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its NHS ester and maleimide groups . The NHS ester group of Mal-PEG3-NHS ester can react with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . On the other hand, the maleimide group of Mal-PEG3-NHS ester reacts with thiol groups, forming a covalent bond .
Cellular Effects
The effects of Mal-PEG3-NHS ester on cells and cellular processes are primarily due to its ability to form covalent bonds with biomolecules. By reacting with primary amines and thiol groups in biomolecules, Mal-PEG3-NHS ester can influence cell function
Molecular Mechanism
The molecular mechanism of action of Mal-PEG3-NHS ester involves its reaction with primary amines and thiol groups in biomolecules . The NHS ester group reacts with primary amines, while the maleimide group reacts with thiol groups, forming covalent bonds . These reactions enable the connection of biomolecules with a thiol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-NHS ester involves the reaction of a polyethylene glycol derivative with a maleimide group and an N-hydroxysuccinimide ester group. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting with a suitable activating agent to introduce functional groups.
Introduction of Maleimide Group: The activated polyethylene glycol is then reacted with a maleimide derivative to introduce the maleimide group.
Introduction of N-hydroxysuccinimide Ester Group: The final step involves reacting the intermediate product with N-hydroxysuccinimide to introduce the N-hydroxysuccinimide ester group.
Industrial Production Methods
Industrial production of Mal-PEG3-NHS ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG3-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with Mal-PEG3-NHS ester include primary amines, thiol-containing compounds, and buffers.
Conditions: Reactions are typically carried out in aqueous media at neutral to slightly basic pH (pH 7-8) and at room temperature.
Major Products Formed
Amide Bonds: Formed from the reaction of the N-hydroxysuccinimide ester group with primary amines.
Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG4-NHS ester: Contains an additional ethylene glycol unit, providing a longer spacer.
Mal-PEG2-NHS ester: Contains one less ethylene glycol unit, providing a shorter spacer.
Mal-PEG-NHS ester: General term for polyethylene glycol linkers with varying lengths of ethylene glycol units
Uniqueness
Mal-PEG3-NHS ester is unique due to its specific length of the polyethylene glycol spacer, which provides an optimal balance between solubility and flexibility. This makes it particularly useful in applications where precise control over the distance between conjugated molecules is required .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O9/c20-13-1-2-14(21)18(13)6-8-26-10-12-27-11-9-25-7-5-17(24)28-19-15(22)3-4-16(19)23/h1-2H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXXEVQHRSMNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)










